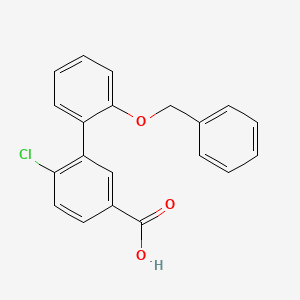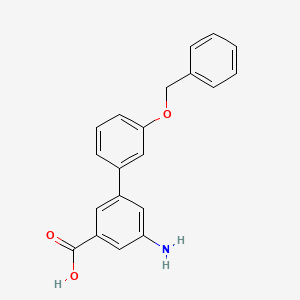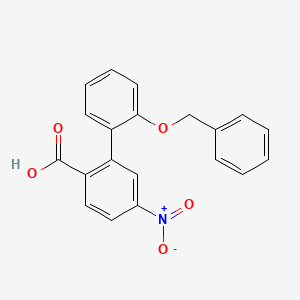
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid, also known as 3-benzyloxy-5-methylbenzoic acid, is a phenylpropanoid derivative that is widely used in the synthesis of many compounds due to its low cost and availability. It is used in the synthesis of pharmaceuticals, dyes, and other compounds. It is a colorless solid with a melting point of 138-140 °C. Its chemical formula is C14H14O3 and its molecular weight is 222.25 g/mol.
Mechanism of Action
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid is a phenylpropanoid derivative that is metabolized by the enzyme phenylalanine hydroxylase. This enzyme catalyzes the conversion of phenylalanine to tyrosine. It is also metabolized by the enzyme tryptophan hydroxylase, which catalyzes the conversion of tryptophan to serotonin.
Biochemical and Physiological Effects
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which has been linked to its ability to scavenge reactive oxygen species. It has also been shown to have anti-inflammatory activity, which has been linked to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor activity, which has been linked to its ability to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid is a widely used compound in lab experiments due to its low cost and availability. It is easy to prepare and is relatively stable. However, it is not very soluble in water and is not very stable in the presence of light and heat.
Future Directions
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid has a wide range of potential applications in the pharmaceutical and biomedical fields. Future research should focus on the development of new methods for the synthesis of this compound and its derivatives. Additionally, further research should be conducted to explore its potential therapeutic applications, such as its anti-inflammatory and anti-tumor activities. Furthermore, research should be conducted to explore the potential of this compound as a food additive and flavor enhancer. Finally, research should be conducted to explore the potential of this compound as a biomarker for disease diagnosis and prognosis.
Synthesis Methods
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid can be prepared by the reaction of 3-hydroxybenzoic acid and benzyl bromide in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90 °C for 4-5 hours. The resulting product is then purified by recrystallization from methanol or ethanol.
Scientific Research Applications
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid is used in the synthesis of many compounds that are used in scientific research. It is used in the synthesis of pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used in the synthesis of dyes, such as fluorescent dyes and chromophores. Additionally, it is used in the synthesis of fragrances, flavors, and food additives.
properties
IUPAC Name |
5-methyl-2-(3-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-10-11-19(20(12-15)21(22)23)17-8-5-9-18(13-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRLARAERUVVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692215 |
Source


|
| Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1261938-56-0 |
Source


|
| Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














